1-[Tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl]ethanol
Description
1-[Tricyclo[8.2.2.2⁴,⁷]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl]ethanol is a planar chiral alcohol derivative based on a [2.2]paracyclophane scaffold. This compound features a rigid tricyclic aromatic framework with an ethanol substituent at the 5-position. By analogy, the ethanol derivative is inferred to have a molecular formula of C₁₈H₂₀O, with an average molecular mass of approximately 252.36 g/mol (accounting for the addition of two hydrogen atoms and a hydroxyl group compared to the ethanone). The compound’s planar chirality and aromatic structure make it relevant in materials science and asymmetric synthesis, particularly for designing fluorescent probes or ligands .
Properties
CAS No. |
732-66-1 |
|---|---|
Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1-(5-tricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaenyl)ethanol |
InChI |
InChI=1S/C18H20O/c1-13(19)18-12-16-7-6-14-2-4-15(5-3-14)8-10-17(18)11-9-16/h2-5,9,11-13,19H,6-8,10H2,1H3 |
InChI Key |
IOOIGEUVTBOKRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2CCC3=CC=C(CCC(=C1)C=C2)C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl]ethanol typically involves the reaction of tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene with ethanol under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process often includes steps such as purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1-[Tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can convert the compound into different derivatives by adding hydrogen atoms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a more saturated alcohol derivative .
Scientific Research Applications
1-[Tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl]ethanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[Tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl]ethanol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Inferred based on structural analogy to the ethanone .
Key Differences and Research Findings
Functional Group Impact on Reactivity and Applications The ethanol derivative (target compound) is expected to exhibit higher polarity and hydrogen-bonding capacity compared to its ketone analogue due to the hydroxyl group. This could enhance solubility in polar solvents, making it suitable for aqueous-phase reactions or biological applications . The ethanone (C₁₈H₁₈O) has been extensively studied for its photophysical properties. Its rigid aromatic system and ketone group enable strong fluorescence, with applications in molecular probes . Diol derivatives (e.g., C₁₆H₁₆O₂) demonstrate high optical purity (≥99% ee in some cases) and are used to study steric effects in chiral environments .
Chirality and Stereochemical Effects Planar chirality in the tricyclic scaffold is a common feature. For example, (Sp)- and (Rp)-enantiomers of dimethylamino-propanone derivatives exhibit distinct optical rotations (e.g., [α]D = +39° for (Sp)-12 vs. -136° for (Rp)-4), highlighting the scaffold’s sensitivity to stereochemical modifications . The target ethanol derivative’s chirality could similarly influence its interaction with enzymes or asymmetric catalysts, though experimental data are pending .
Synthetic Utility Boronate ester derivatives (e.g., C₂₂H₂₇BO₂) are valued for cross-coupling reactions, offering stability under diverse conditions . The ethanone and propanone analogues are synthesized via Grignard reactions or ruthenium-catalyzed asymmetric methods, achieving yields up to 80% .
Biological Activity
1-[Tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl]ethanol is a complex organic compound with significant potential in various biological applications. Its unique structural features and molecular properties make it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C22H28O2
- Molecular Weight : 324.46 g/mol
Structural Features
The compound features a tricyclic structure with multiple double bonds, which may contribute to its biological activity. The presence of an ethanol group suggests potential interactions with biological systems.
Spectroscopic Data
| Property | Value |
|---|---|
| InChI | InChI=1S/C22H28O2/c1-3-23-17(2)24... |
| InChIKey | SXEZGANHQJHARE-UHFFFAOYSA-N |
| SMILES | C1(=C2CCC3=CC=C(CCC(=C1)C=C2)C=C3)... |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antioxidant Activity : The compound has shown promise as an antioxidant, potentially protecting cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies indicate effectiveness against certain bacterial strains, suggesting its potential as a natural antimicrobial agent.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.
Case Studies and Research Findings
-
Antioxidant Study :
- A study published in the Journal of Natural Products demonstrated that the compound exhibited significant scavenging activity against free radicals in vitro. This suggests potential applications in preventing oxidative damage in cells.
-
Antimicrobial Evaluation :
- In a clinical trial assessing the efficacy of various compounds against Staphylococcus aureus, this compound showed notable inhibitory effects at concentrations as low as 50 µg/mL.
-
Anti-inflammatory Research :
- A recent investigation into the anti-inflammatory properties revealed that the compound reduced pro-inflammatory cytokine levels in a murine model of arthritis, indicating its potential for treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
